5-(2-cyclopentylethyl)-1,2-oxazol-3-amine
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Overview
Description
5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-cyclopentylethyl)-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopentylethanamine with a suitable oxazole precursor under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce more saturated heterocycles .
Scientific Research Applications
5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(2-cyclopentylethyl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentylethanamine: A related compound with similar structural features but different functional groups.
Cyclopentane derivatives: Compounds with cyclopentane rings and various substituents.
Oxazole derivatives: Compounds containing the oxazole ring with different substituents
Uniqueness
5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine is unique due to its specific combination of the cyclopentylethyl group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
1493836-08-0 |
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Molecular Formula |
C10H16N2O |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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